
5-Amino-3-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-hydroxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5-position, a hydroxyl group at the 3-position, and a keto group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxyquinolin-2(1H)-one can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can be induced under acidic or basic conditions to form the quinoline ring.
Amination and Hydroxylation: Introducing the amino and hydroxyl groups can be done through selective amination and hydroxylation reactions using reagents like ammonia and hydrogen peroxide.
Industrial Production Methods
Industrial production may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The keto group can be reduced to form hydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
5-Amino-3-hydroxyquinolin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Chloroquine: A well-known antimalarial drug.
Uniqueness
5-Amino-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
249604-82-8 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-amino-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,10H2,(H,11,13) |
InChI Key |
IVUVZNXJJXPSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C(=O)NC2=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


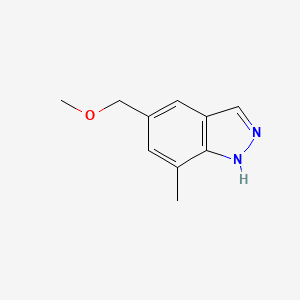
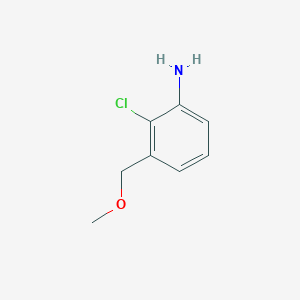


![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
![4,5-Dihydroimidazo[1,5-a]quinoxaline](/img/structure/B11915146.png)
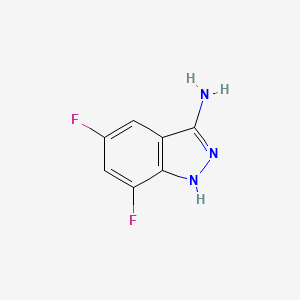
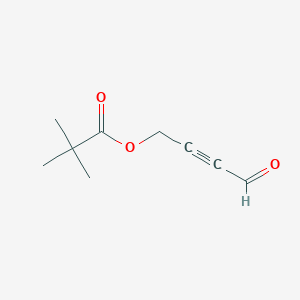
![2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B11915169.png)

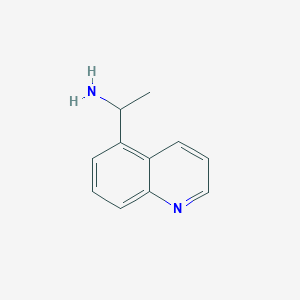
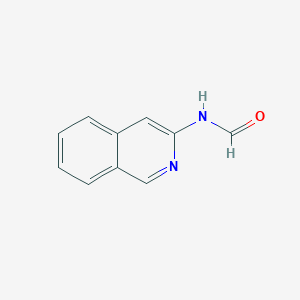
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)
